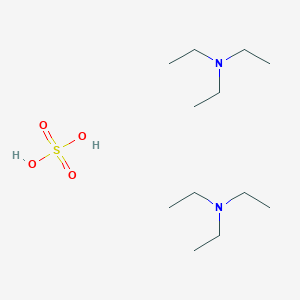
Barium diphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Barium diphenolate is typically synthesized through the reaction of phenol with barium oxide (BaO). The process involves the following steps:
- Phenol is first reacted with a base, such as sodium hydroxide (NaOH), to form sodium phenoxide.
- The sodium phenoxide is then reacted with barium oxide to produce this compound .
The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Barium diphenolate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenoxide ion acts as a nucleophile.
Precipitation Reactions: When mixed with solutions containing certain metal ions, it can form insoluble precipitates.
Complex Formation: This compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include metal salts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Barium diphenolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which barium diphenolate exerts its effects is primarily through its ability to stabilize reactive intermediates in chemical reactions. The phenoxide ion can donate electron density to stabilize cationic intermediates, making it an effective catalyst in various organic reactions . Additionally, its ability to form complexes with metal ions can enhance its catalytic activity .
Comparison with Similar Compounds
Barium diphenolate can be compared with other similar compounds such as:
Sodium phenoxide: Similar in structure but with sodium instead of barium.
Potassium phenoxide: Another similar compound with potassium.
Calcium diphenolate: Similar to this compound but with calcium.
This compound is unique in its high stability and effectiveness as a stabilizer in high-performance polymers, making it a valuable compound in industrial applications .
Properties
CAS No. |
2678-41-3 |
|---|---|
Molecular Formula |
C12H10BaO2 |
Molecular Weight |
323.53 g/mol |
IUPAC Name |
barium(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Ba/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI Key |
HMOHOVASWYMMHA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)


![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)

![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)


-](/img/structure/B13761479.png)



